

3-Dodecene structural formula and isomers

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An In-depth Technical Guide on **3-Dodecene**: Structural Formula and Isomers

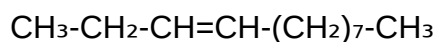
Abstract

3-Dodecene, an unsaturated hydrocarbon with the chemical formula $C_{12}H_{24}$, is a molecule of interest in various fields of chemical research due to its isomeric complexity and potential as a synthetic intermediate. This technical guide provides a comprehensive overview of the structural formula of **3-dodecene** and its associated isomers. It details the stereoisomeric (E/Z) forms and discusses the broader categories of constitutional isomers. Key physicochemical properties are summarized, and generalized experimental protocols for synthesis and characterization are presented to aid researchers, scientists, and drug development professionals.

Structural Formula of 3-Dodecene

3-Dodecene is an alkene consisting of a twelve-carbon chain with a single double bond located between the third and fourth carbon atoms.^[1] Its molecular formula is $C_{12}H_{24}$, and it has a molecular weight of approximately 168.32 g/mol.^{[2][3]} The presence of the carbon-carbon double bond is the key functional group, which dictates its reactivity and gives rise to its isomeric forms.

The basic connectivity of **3-dodecene** can be represented by the following condensed structural formula:



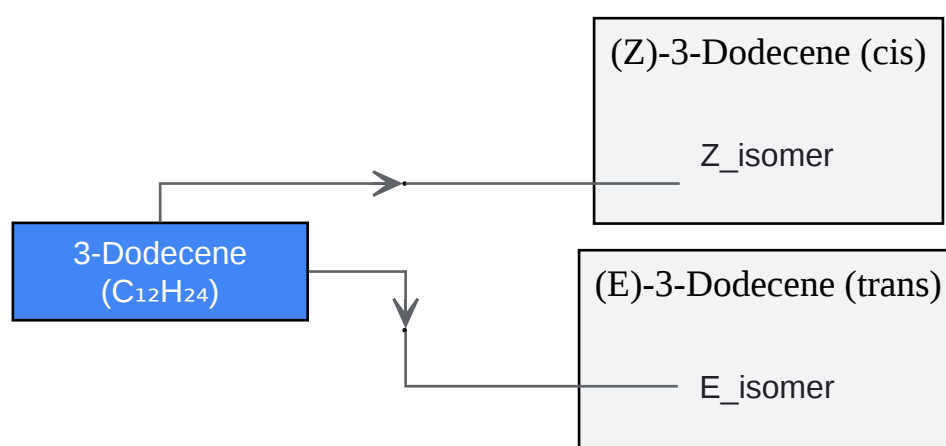
Isomerism in Dodecene

The formula $C_{12}H_{24}$ can represent a vast number of structural and stereoisomers. Isomers are molecules that have the same molecular formula but different arrangements of atoms. For **3-dodecene**, the primary forms of isomerism are geometric isomerism (a type of stereoisomerism) and constitutional isomerism.

Geometric Isomerism in 3-Dodecene: (E) and (Z) Isomers

The restricted rotation around the carbon-carbon double bond in **3-dodecene** results in two distinct geometric isomers. These isomers are classified using the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.^[4]

- **(Z)-3-Dodecene**: In this isomer, the higher-priority groups on each carbon of the double bond are on the same side (from the German *zusammen*, meaning together). For **3-dodecene**, the ethyl group ($-CH_2CH_3$) on C-3 and the octyl group ($-C_8H_{17}$) on C-4 are on the same side of the double bond. This configuration is often referred to as the *cis* isomer.^{[3][5]}
- **(E)-3-Dodecene**: In this isomer, the higher-priority groups on each carbon of the double bond are on opposite sides (from the German *entgegen*, meaning opposite). This is also known as the *trans* isomer.^{[2][6][7]}



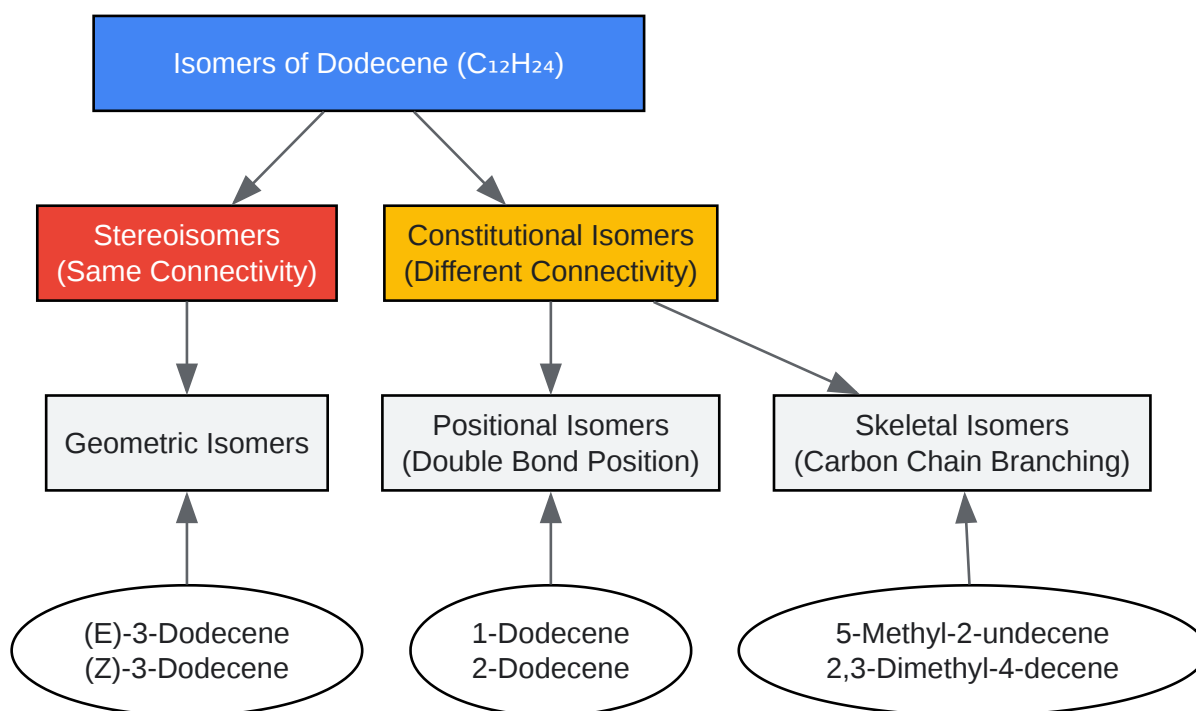
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Caption: Geometric isomers of **3-Dodecene**.

Constitutional Isomers

Constitutional isomers share the same molecular formula ($C_{12}H_{24}$) but have different atomic connectivity. The dodecene family has numerous constitutional isomers, which can be categorized as follows:

- **Positional Isomers:** These isomers differ in the location of the double bond within the carbon chain. Examples include 1-dodecene, 2-dodecene, 4-dodecene, etc.[8] 1-Dodecene, an alpha-olefin, is of significant commercial importance.[8]
- **Skeletal Isomers:** These isomers have different carbon backbone structures, meaning they contain branching. For example, a methyl group could be attached to the main undecene chain (e.g., 2-methyl-3-undecene). The alkane equivalent, dodecane ($C_{12}H_{26}$), has 355 constitutional isomers, which illustrates the high degree of skeletal isomerism possible.[9][10]



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Caption: Classification of dodecene isomers.

Physicochemical Properties

The physical and chemical properties of **3-dodecene** isomers can vary. While extensive experimental data for all isomers is not always available, a collection of experimental and predicted data is presented below. The Kovats Retention Index, a key parameter in gas chromatography, is particularly useful for differentiating between the (E) and (Z) isomers.

Property	(E)-3-Dodecene	(Z)-3-Dodecene	3-Dodecene (Isomer Unspecified)
Molecular Formula	C ₁₂ H ₂₄ [2][6]	C ₁₂ H ₂₄ [3][5]	C ₁₂ H ₂₄ [1]
Molecular Weight (g/mol)	168.32[2]	168.32[3]	168.32[11]
CAS Number	7206-14-6[6][7]	7239-23-8[5]	2030-83-3[1]
Boiling Point	-	-	212.2 ± 7.0 °C (Predicted)[12]
Density	-	-	0.764 ± 0.06 g/cm ³ (Predicted)[12]
Kovats Retention Index (Standard non-polar)	1185, 1193[2]	1185, 1195, 1196[3]	-
Kovats Retention Index (Semi-standard non-polar)	1185 - 1185.3[2]	1184 - 1191.3[3]	-

Experimental Protocols

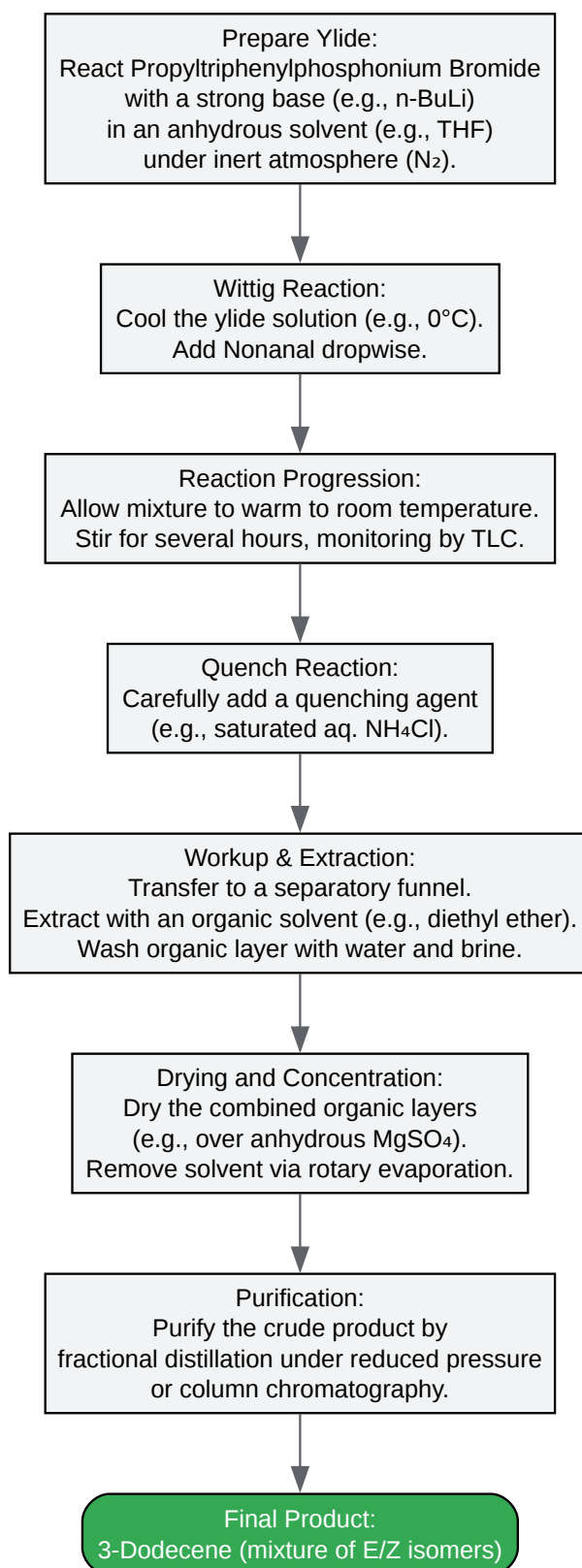
General Synthesis of 3-Dodecene

A specific, peer-reviewed synthesis protocol for **3-dodecene** is not readily available in foundational literature. However, a general and robust method for synthesizing a disubstituted alkene like **3-dodecene** is the Wittig reaction. This would involve the reaction of a phosphorus ylide with an aldehyde. For **3-dodecene**, one possible route is the reaction of nonanal with propyltriphenylphosphonium bromide in the presence of a strong base.

Generalized Reaction Scheme:

- Ylide Formation: $\text{CH}_3\text{CH}_2\text{CH}_2\text{P}(\text{Ph})_3^+\text{Br}^- + \text{Base} \rightarrow [\text{CH}_3\text{CH}_2\text{CH}=\text{P}(\text{Ph})_3]$
- Wittig Reaction: $[\text{CH}_3\text{CH}_2\text{CH}=\text{P}(\text{Ph})_3] + \text{CH}_3(\text{CH}_2)_7\text{CHO} \rightarrow \text{CH}_3\text{CH}_2\text{CH}=\text{CH}(\text{CH}_2)_7\text{CH}_3 + \text{Ph}_3\text{P}=\text{O}$

The stereochemical outcome (E/Z ratio) of the Wittig reaction depends heavily on the nature of the ylide and the reaction conditions. Stabilized ylides tend to favor the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer.



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Caption: Generalized workflow for the synthesis of **3-Dodecene**.

Characterization

The synthesized product must be characterized to confirm its identity and determine the isomeric ratio.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the structure. The coupling constants (J-values) of the vinylic protons in the ^1H NMR spectrum can distinguish between the (E) and (Z) isomers.
- Infrared (IR) Spectroscopy: The C=C stretch will be present, and the C-H out-of-plane bending bands can help identify the substitution pattern of the alkene. For instance, trans-alkenes typically show a strong band around $960\text{--}980\text{ cm}^{-1}$.[\[13\]](#)
- Mass Spectrometry (MS): Used to confirm the molecular weight (168.32 g/mol). The fragmentation pattern can provide further structural information. Electron ionization mass spectral data for both (E) and (Z) isomers are available in the NIST Chemistry WebBook.[\[5\]](#)
[\[6\]](#)
- Gas Chromatography (GC): GC is an excellent tool for separating the (E) and (Z) isomers and determining their relative abundance in the final product. Comparison of retention times with known standards is definitive.[\[6\]](#)[\[7\]](#)

Conclusion

3-Dodecene is a simple alkene whose structure gives rise to significant isomeric complexity. The primary stereoisomers, (E)-**3-dodecene** and (Z)-**3-dodecene**, exhibit distinct spatial arrangements and can be differentiated by their physical properties and spectroscopic data. Furthermore, a large number of constitutional isomers of dodecene exist, differing in double bond position and carbon skeleton. While a specific, optimized synthesis for **3-dodecene** is not prominently documented, its preparation can be approached using established methods in organic chemistry, such as the Wittig reaction. The protocols and data presented in this guide offer a foundational resource for researchers working with this and related unsaturated hydrocarbons.

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